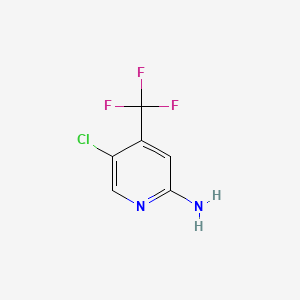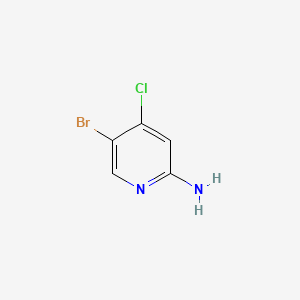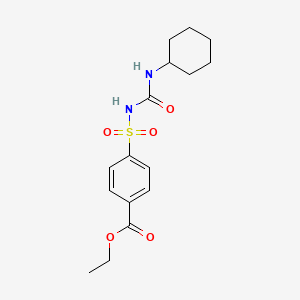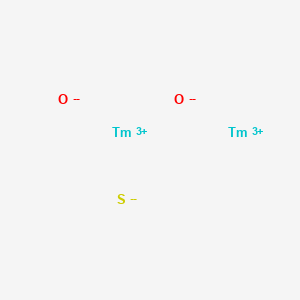
Erabutoxin A
描述
Erabutoxin A is a single-chain, 62-residue protein neurotoxin derived from the venom of the sea snake Laticauda semifasciata . It belongs to the class of α-neurotoxins, which are known for their ability to bind to nicotinic acetylcholine receptors at the neuromuscular junction, leading to paralysis . The structure of this compound has been extensively studied, revealing a three-dimensional configuration that is crucial for its interaction with molecular targets .
准备方法
Synthetic Routes and Reaction Conditions: Erabutoxin A is typically isolated from the venom of Laticauda semifasciata. The venom is collected and subjected to chromatographic techniques to purify the neurotoxin. Crystallization of this compound can be achieved using aqueous solutions of phosphate buffer and ammonium sulfate at a pH of about 6 .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological source. recombinant DNA technology could potentially be employed to produce this compound in bacterial or yeast systems, allowing for large-scale production.
化学反应分析
Types of Reactions: Erabutoxin A primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in classical chemical reactions such as oxidation, reduction, or substitution due to its proteinaceous nature.
Common Reagents and Conditions: The primary reagents involved in the study of this compound are those used in protein purification and crystallization, such as phosphate buffers, ammonium sulfate, and various chromatographic media .
Major Products Formed: The major product of interest is the this compound-receptor complex, which is formed when the neurotoxin binds to the nicotinic acetylcholine receptor, leading to inhibition of neurotransmission .
科学研究应用
Erabutoxin A has several scientific research applications:
Industry: While not widely used industrially, this compound’s study aids in the development of bioassays and diagnostic tools for detecting neurotoxic effects.
作用机制
Erabutoxin A exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the receptor’s ability to interact with acetylcholine, a neurotransmitter essential for muscle contraction. The blockade results in paralysis of the affected muscles . The molecular target of this compound is the ligand-binding pocket between the α and γ or α and δ subunits of the nicotinic acetylcholine receptor .
相似化合物的比较
α-Bungarotoxin: Another α-neurotoxin from snake venom, α-Bungarotoxin has a similar mechanism of action but differs in its amino acid sequence and binding specificity.
α-Cobratoxin: This neurotoxin from cobra venom shares the same target but has a longer peptide chain and different structural features.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the precise structural configuration that allows it to bind effectively to nicotinic acetylcholine receptors. Its high-resolution crystal structure provides detailed insights into its interaction with molecular targets, making it a valuable tool for scientific research .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWAKURFIXSMSY-YIPRCOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NCC(=O)N1)CCCCN)C(C)C)[C@@H](C)O)NC(=O)CNC(=O)[C@@H]4CSSC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)[C@@H](C)CC)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H442N86O95S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6838 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11094-61-4 | |
| Record name | Erabutoxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011094614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary target of Erabutoxin A?
A1: this compound, a neurotoxic protein from sea snake venom, primarily targets the nicotinic acetylcholine receptor (nAChR) found at neuromuscular junctions. [, , , ]
Q2: How does this compound interact with its target?
A2: this compound acts as a competitive antagonist of acetylcholine, binding to the nAChR at the same site as acetylcholine. [, ] This binding prevents acetylcholine from binding and activating the receptor.
Q3: What are the downstream effects of this compound binding to nAChR?
A3: By blocking nAChR activation, this compound prevents the opening of ion channels normally triggered by acetylcholine. This inhibition disrupts neuromuscular transmission, ultimately leading to flaccid paralysis and respiratory failure. [, , , ]
Q4: What is the molecular weight of this compound?
A4: this compound has a molecular weight of approximately 7000 Da. [, ]
Q5: How many amino acids make up this compound?
A5: this compound is a relatively small protein consisting of 61 (or 62) amino acid residues. []
Q6: Does this compound contain any disulfide bonds?
A6: Yes, this compound contains four disulfide bridges, which contribute significantly to its stability and compact structure. [, , ]
Q7: What is the difference in amino acid sequence between this compound and Erabutoxin B?
A7: this compound and B differ by a single amino acid substitution. This compound has an asparagine residue at position 26, while Erabutoxin B has a histidine at the same position. []
Q8: How do mutations in this compound affect its binding affinity to nAChR?
A8: Studies utilizing site-directed mutagenesis have identified several key residues crucial for this compound's binding affinity to nAChR. For instance, mutations at Gln-7, Gln-10, and Ser-8 significantly reduce binding affinity, while a mutation at Ile-36 enhances it. [, ]
Q9: What is the role of Lysine-27 in the binding of this compound to nAChR?
A9: Lysine-27 plays a crucial role in the binding interaction between this compound and nAChR. Chemical modifications or mutations that neutralize the positive charge of Lys-27 lead to a decrease in binding affinity. []
Q10: Are the functional sites of short neurotoxins like this compound identical to long neurotoxins?
A10: While sharing some similarities, the functional sites of short and long neurotoxins exhibit key differences. Research suggests that although structurally equivalent residues like Lys-23/Lys-27 and Asp-27/Asp-31 contribute to binding in both, other residues exhibit variable importance depending on the toxin length. []
Q11: How does the insertion/deletion at position 18 affect the binding of this compound to antibodies?
A11: The presence or absence of an amino acid at position 18 significantly impacts the binding of this compound to specific antibodies. Studies demonstrate that deleting residue 18 in Erabutoxin can restore full antigenicity, enabling recognition by previously non-reactive antibodies. []
Q12: How does the structure of this compound compare to other three-fingered toxins like Dendroaspin?
A12: Although this compound and Dendroaspin possess a similar three-fingered structure with a β-sheet core cross-linked by disulfide bonds, they exhibit functional differences. These variations likely stem from subtle structural deviations in their loop regions, particularly the RGD-containing loop in Dendroaspin. []
Q13: How stable is this compound in aqueous solutions?
A13: this compound exhibits significant stability in aqueous solutions over a wide pH range. NMR studies reveal that its conformation remains largely consistent, even under varying pH conditions. [, ]
Q14: Can this compound be produced recombinantly?
A14: Yes, this compound has been successfully expressed in Escherichia coli and Pichia pastoris systems. This recombinant production allows for large-scale production and facilitates isotopic labeling for structural studies. [, ]
Q15: How potent is this compound?
A15: this compound is a potent neurotoxin with an LD50 of approximately 0.15 μg/g body weight in mice when administered intramuscularly. []
Q16: Does this compound affect autonomic ganglia?
A16: Unlike some long neurotoxins like alpha-bungarotoxin, this compound shows no significant effect on transmission in autonomic ganglia, even at high concentrations. This selectivity highlights the specificity of different neurotoxins for various nAChR subtypes. []
Q17: Can the neuromuscular blockade caused by this compound be reversed?
A17: The neuromuscular blockade induced by this compound is generally reversible, particularly when compared to long-chain neurotoxins, which often cause irreversible blockade. [, ]
Q18: What spectroscopic techniques are used to study this compound?
A18: Several spectroscopic techniques are employed to investigate the structure and function of this compound. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the protein's structure, dynamics, and interactions in solution. [, , , , , , ]
- Fluorescence Spectroscopy: Used to study conformational changes, ligand binding, and microenvironments of tryptophan and tyrosine residues. [, , ]
- Circular Dichroism (CD): Provides insights into the secondary structure and conformational stability of the protein. [, ]
- X-ray crystallography: Used to determine the high-resolution three-dimensional structure of the protein in its crystallized form. [, , , , ]
Q19: How is this compound used in research?
A19: this compound serves as a valuable tool in various research areas, including:
- nAChR structure-function studies: Its high affinity and specificity for nAChR make it an ideal probe for investigating receptor structure, function, and pharmacology. [, , ]
- Antibody engineering: The subtle structural differences between this compound and its analogs help researchers understand the specificity of antibody-antigen interactions and facilitate the development of improved antibodies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



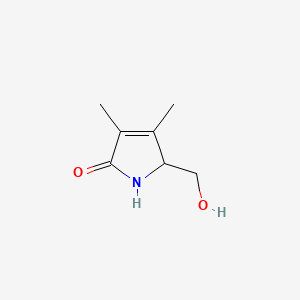

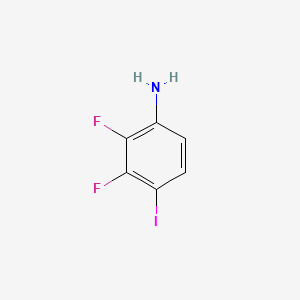
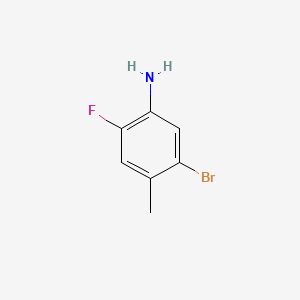


![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)
